molecular formula C21H32O2 B048079 Icosapent methyl CAS No. 2734-47-6

Icosapent methyl

Cat. No.: B048079
CAS No.: 2734-47-6
M. Wt: 316.5 g/mol
InChI Key: QWDCYFDDFPWISL-JEBPEJKESA-N
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Description

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is the methyl ester derivative of Eicosapentaenoic Acid (EPA), a crucial omega-3 polyunsaturated fatty acid (PUFA). This chemical form enhances the compound's stability and volatility, making it an ideal standard and reagent for gas chromatography (GC) and mass spectrometry (MS) applications in lipidomics and analytical chemistry. Researchers utilize this compound to quantify EPA levels in biological samples, study fatty acid metabolism, and investigate the composition of marine oils and nutritional supplements.

Properties

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016222
Record name Icosapent methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2734-47-6
Record name Icosapent methyl
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Record name Icosapent methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2734-47-6
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Record name ICOSAPENT METHYL
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Preparation Methods

Low-Temperature Catalytic Process

A patented low-temperature method employs dimethyl carbonate (DMC) as a methylating agent, offering an environmentally benign alternative to traditional reagents like methyl iodide. The reaction utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts, operating at temperatures below 120°C.

Reaction Mechanism :
The process involves nucleophilic attack by DMC on the carboxylate anion of EPA, facilitated by the strong base catalysts. DBU enhances reactivity through hydrogen bonding with the carbonyl oxygen, lowering the activation energy. This method achieves 97–98% conversion efficiency without requiring high-pressure reactors, making it industrially scalable.

Optimization Parameters :

  • Temperature : 90°C (reflux conditions)

  • Catalyst Loading : 1 equivalent relative to substrate

  • Reaction Time : 4 hours for complete conversion

Advantages :

  • Eliminates toxic byproducts (e.g., methyl iodide residues)

  • Recovers unreacted DMC via distillation for reuse

  • Compatible with diverse carboxylic acids, including EPA

Acid-Catalyzed Esterification

Boron Trichloride-Methanol Method

A classical approach involves boron trichloride (BCl₃) as a Lewis acid catalyst, protonating EPA’s carboxyl group to enhance reactivity with methanol. This method is widely adopted for laboratory-scale preparations due to its simplicity.

Procedure :

  • Sample Preparation : 1–25 mg EPA dissolved in 2 mL BCl₃-methanol (12% w/w).

  • Reaction : Heated at 60°C for 5–10 minutes.

  • Workup : Cooled, diluted with water, and extracted into hexane.

Yield : >95% under optimized conditions.

Limitations :

  • Generates acidic waste requiring neutralization

  • Unsuitable for acid-labile substrates

Table 1. Comparison of Methylation Methods

ParameterCatalytic MethylationBCl₃-Methanol
Temperature90°C60°C
Catalyst ToxicityLow (DBU/DABCO)High (BCl₃)
Conversion97–98%>95%
ScalabilityIndustrialLaboratory

Extraction and Purification from Natural Sources

Marine Organism Extraction

EPA-ME occurs naturally in marine microalgae (Murrayella periclados) and liverworts (Marchantia polymorpha). A recent study optimized its extraction from the red alga Jania rubens using chloroform:methanol (2:1 v/v) followed by vacuum liquid chromatography (VLC).

Extraction Workflow :

  • Solvent Extraction : Biomass homogenized in chloroform:methanol.

  • Fractionation : VLC elution with methanol gradients (0–100%).

  • Purification : Semi-preparative HPLC on C18 columns with 0.1% acetic acid modifier.

Yield : 0.2–0.5% dry weight, dependent on seasonal metabolite variability.

Challenges :

  • Low natural abundance necessitates large biomass volumes

  • Co-extraction of lipid contaminants requiring rigorous purification

Analytical Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

EPA-ME is frequently analyzed via GC-MS after derivatization to enhance volatility. A validated protocol involves:

  • Derivatization : Reaction with methanolic HCl at 70°C for 1 hour.

  • Analysis : GC-QTOF-MS with atmospheric pressure chemical ionization (APCI).

Applications :

  • Quantification in fish oil supplements

  • Profiling in human blood cells

Table 2. Analytical Performance Metrics

TechniqueLOD (ng/mL)LOQ (ng/mL)RSD (%)
GC-QTOF-MS0.51.5<5
CZE-UV2.06.0<7

Emerging Sustainable Methods

Enzymatic Esterification

Recent advances explore lipase-catalyzed transesterification of EPA triglycerides with methanol. Candida antarctica lipase B (CAL-B) immobilized on silica achieves 85% conversion at 40°C, though prolonged reaction times (24–48 hours) limit industrial adoption.

Advantages :

  • Mild conditions preserve EPA’s cis-configuration

  • No solvent waste

Barriers :

  • Enzyme cost and stability

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: This compound can be reduced to form saturated fatty acid methyl esters.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the methyl ester.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nutraceutical Applications

Dietary Supplements

  • Health Benefits : Icosapent methyl ester is widely utilized in dietary supplements for its anti-inflammatory and cardioprotective properties. It has been shown to lower triglyceride levels and improve overall cardiovascular health, making it a popular choice among consumers seeking to enhance their heart health .
  • Mechanism of Action : The compound works by modulating lipid metabolism and reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines.

Pharmaceutical Applications

Cardiovascular Disease Management

  • Clinical Studies : Clinical trials have demonstrated that this compound ester can significantly reduce the risk of cardiovascular events in patients with elevated triglycerides. For instance, the REDUCE-IT trial highlighted its effectiveness in reducing major adverse cardiovascular events by 25% compared to placebo.

Potential Anti-Cancer Properties

  • Research Insights : Emerging studies suggest that this compound ester may have anti-cancer effects, particularly in prostate cancer. It has been observed to influence cell signaling pathways that regulate cancer cell growth and apoptosis .

Research Applications

Lipidomics and Metabolomics

  • Analytical Techniques : this compound ester is frequently used in lipidomic studies due to its unique fatty acid profile. Techniques such as mass spectrometry (MS) are employed to analyze its metabolic pathways and interactions within biological systems .

Biochemical Research

  • Experimental Tool : The compound serves as a valuable tool in research aimed at understanding lipid metabolism and the role of omega-3 fatty acids in health and disease. Its specific structure allows researchers to study its interactions with various enzymes and receptors involved in lipid metabolism .

Comparative Analysis with Other Fatty Acids

To better understand the uniqueness of this compound ester, it is useful to compare it with other related compounds:

Compound NameFormulaUnique Features
Alpha-linolenic acid methyl esterC18H32O2Shorter carbon chain; primarily found in plant oils.
Docosahexaenoic acid methyl esterC22H34O2Longer carbon chain; more double bonds; crucial for brain health.
Linoleic acid methyl esterC18H34O2Omega-6 fatty acid; different health effects compared to omega-3s.

This compound ester is distinguished by its five cis double bonds and significant role in cardiovascular health compared to other fatty acids.

Case Studies

  • Cardiovascular Health Improvement : A study published in the Journal of the American College of Cardiology demonstrated that patients taking this compound ester showed a marked reduction in cardiovascular events over a five-year period compared to those on standard care alone.
  • Anti-inflammatory Effects : Research conducted at a leading university showed that this compound ester significantly reduced markers of inflammation in patients with metabolic syndrome, suggesting potential benefits for managing this condition .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

EPA methyl ester is compared below with structurally related fatty acid methyl esters (FAMEs) and ethyl esters:

Table 1: Structural and Functional Comparison
Compound Name Carbon Chain Double Bonds Omega Class Ester Group Key Sources Applications
EPA Methyl Ester C20:5 5 (cis) ω-3 Methyl Fish oil, sea cucumbers Biodiesel, nutraceuticals
Arachidonic Acid Methyl Ester C20:4 4 (cis) ω-6 Methyl Animal tissues, fungi Biochemical research
DHA Methyl Ester C22:6 6 (cis) ω-3 Methyl Fish oil, algae Brain health supplements
Ethyl EPA Ester C20:5 5 (cis) ω-3 Ethyl Pharmaceutical formulations Cardiovascular therapeutics

Key Differences :

  • Chain Length and Unsaturation : DHA methyl ester ($ \text{C}_{22:6} $) has a longer chain and higher unsaturation than EPA methyl ester, influencing membrane fluidity and bioavailability .
  • Omega Classification : Arachidonic acid methyl ester (ω-6) is pro-inflammatory, contrasting with the anti-inflammatory ω-3 EPA and DHA esters .
  • Ester Group : Ethyl esters (e.g., ethyl EPA) exhibit higher oxidative stability than methyl esters, impacting pharmaceutical formulations .

Chromatographic Behavior

GC retention times highlight differences in polarity and separation:

Table 2: GC Retention Times of Selected FAMEs
Compound Name Retention Time (min)
EPA Methyl Ester 28.95
Arachidonic Acid Methyl Ester 28.81
Dihomo-γ-Linolenic Acid Methyl Ester 29.39

EPA methyl ester elutes later than arachidonic acid methyl ester due to its additional double bond, enhancing polarity .

Oxidative Stability and Industrial Relevance

  • Oxidative Sensitivity : EPA methyl ester’s five double bonds make it highly prone to oxidation compared to less unsaturated FAMEs (e.g., methyl oleate, $ \text{C}_{18:1} $) . This limits its use in biodiesel without stabilizers .
  • Biodiesel Performance: High unsaturation improves cold flow properties but increases NOx emissions, contrasting with saturated esters like methyl palmitate ($ \text{C}_{16:0} $) .

Biological Activity

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester (commonly referred to as Icosapent methyl ester) is a methyl ester derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound has garnered attention for its potential health benefits, particularly in cardiovascular health and anti-inflammatory responses. The unique structure of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester, characterized by five cis double bonds, contributes to its biological activity and therapeutic applications.

  • Chemical Formula : C21H32O2
  • Molecular Weight : 316.4776 g/mol
  • CAS Number : 2734-47-6

Cardiovascular Health

Research indicates that cis-5,8,11,14,17-eicosapentaenoic acid methyl ester may play a significant role in cardiovascular health by:

  • Reducing triglyceride levels: Studies have shown that supplementation with EPA can lead to significant reductions in triglyceride levels in patients with hypertriglyceridemia .
  • Improving endothelial function: EPA has been associated with improved endothelial function and reduced arterial stiffness.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties through various mechanisms:

  • Inhibition of pro-inflammatory cytokines: cis-5,8,11,14,17-eicosapentaenoic acid methyl ester can modulate the production of inflammatory mediators such as prostaglandins and leukotrienes derived from arachidonic acid .
  • Modulation of immune response: Research indicates that EPA can influence the activity of immune cells such as neutrophils and macrophages, reducing their inflammatory responses .

Neuroprotective Effects

Emerging evidence suggests that EPA may have neuroprotective effects:

  • Potential benefits in neurodegenerative diseases: Some studies have indicated that omega-3 fatty acids like EPA may help reduce the risk or progression of neurodegenerative diseases by promoting neuronal health and reducing neuroinflammation .

Comparative Analysis with Other Fatty Acids

Compound NameFormulaUnique Features
Alpha-linolenic acid methyl esterC18H32O2Shorter carbon chain; primarily found in plant oils.
Docosahexaenoic acid methyl esterC22H34O2Longer carbon chain; crucial for brain health.
Linoleic acid methyl esterC18H34O2Omega-6 fatty acid; different health effects compared to omega-3s.

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester is unique due to its specific structure with five cis double bonds and its significant role in cardiovascular health and anti-inflammatory responses compared to other fatty acids.

Case Studies

  • Case Study on Lipid Reduction :
    A clinical trial involving patients with elevated lipid levels demonstrated that supplementation with cis-5,8,11,14,17-eicosapentaenoic acid methyl ester significantly reduced total cholesterol and triglycerides after 12 weeks of treatment. The study highlighted a reduction in LDL cholesterol levels as well.
  • Case Study on Inflammatory Response :
    Another study investigated the effects of EPA on inflammatory markers in patients with rheumatoid arthritis. Results indicated a marked decrease in C-reactive protein (CRP) levels among participants taking EPA supplements compared to the placebo group .

Q & A

Q. How can direct insertion (DI) probes address challenges in obtaining mass spectra?

  • Methodological Answer : DI probes bypass GC thermal degradation (common in polyunsaturated esters). Use electron ionization (EI) for fragmentation patterns or chemical ionization (CI) for molecular ion preservation .

Q. What experimental designs are optimal for studying oxidative stability in biological models?

  • Methodological Answer : Use 3D skin irritation models with controlled ROS exposure. Monitor lipid peroxidation via malondialdehyde (MDA) assays or FTIR spectroscopy. Include antioxidants (e.g., α-tocopherol) as positive controls .

Q. How do diffusion coefficients in supercritical CO₂ impact chromatographic separation efficiency?

  • Methodological Answer : Binary diffusion coefficients (e.g., 0.1–0.2 cm²·s⁻¹ at 0.7 g·mL⁻¹ CO₂) dictate peak broadening. Optimize flow rates and column dimensions using the Einstein-Sutherland equation .

Data Contradiction Analysis

Q. How to resolve molecular formula discrepancies (C₂₁H₃₂O₂ vs. C₂₂H₃₄O₂) in literature?

  • Analysis : The variance arises from esterification protocols (methyl vs. ethyl groups) or typographical errors. Confirm via high-resolution MS (HRMS) and elemental analysis. NIST data (C₂₂H₃₄O₂) may reflect underivatized EPA .

Q. Why do monolayer adsorption capacities vary across studies?

  • Analysis : Differences in sorbent surface area (C18 silica vs. bare silica) and CO₂ density (0.497 vs. 0.734 g·mL⁻¹) alter packing density. Normalize data to sorbent BET surface area for cross-study comparisons .

Methodological Tables

Parameter GC Conditions Supercritical CO₂ Adsorption
Column PhaseSE-30 (non-polar) C18-bonded silica
Temperature200°C 318–338 K
Retention Index2232 N/A
Adsorption ModelN/ABET equation
Key ReferenceGolovnya et al. (1976) Su et al. (2009)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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